molecular formula C7H9BrOS B8574118 2-(5-Bromothiophen-3-yl)propan-2-ol

2-(5-Bromothiophen-3-yl)propan-2-ol

Cat. No.: B8574118
M. Wt: 221.12 g/mol
InChI Key: GJSBUQQWJJUJGC-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-3-yl)propan-2-ol is a brominated thiophene derivative with the molecular formula C₇H₉BrOS and a molecular weight of 221.11 g/mol. It features a thiophene ring substituted with a bromine atom at the 5-position and a hydroxyl-bearing isopropyl group at the 3-position. This compound serves as a critical intermediate in the synthesis of SGLT2 inhibitors, a class of therapeutics used for managing type 2 diabetes by promoting urinary glucose excretion . Its crystal structure reveals intermolecular O–H⋯O hydrogen bonds, forming tetramers that enhance stability and crystallinity . The bromothiophene moiety contributes to its electronic and steric properties, making it a versatile building block in medicinal chemistry.

Properties

Molecular Formula

C7H9BrOS

Molecular Weight

221.12 g/mol

IUPAC Name

2-(5-bromothiophen-3-yl)propan-2-ol

InChI

InChI=1S/C7H9BrOS/c1-7(2,9)5-3-6(8)10-4-5/h3-4,9H,1-2H3

InChI Key

GJSBUQQWJJUJGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CSC(=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

2-(5-Bromo-2-chlorophenyl)propan-2-ol (CAS: 885069-29-4)

  • Molecular Formula : C₉H₁₀BrClO
  • Molecular Weight : 249.53 g/mol
  • Substituents : Bromine and chlorine atoms at the 5- and 2-positions of a phenyl ring.
  • Key Features: Higher lipophilicity (XLogP3: 2.9) due to the chloro substituent .
  • Comparison : The phenyl core lacks the sulfur atom present in thiophene, reducing electronic delocalization and altering reactivity. The chloro substituent increases molecular weight and lipophilicity compared to the thiophene derivative .

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol (CAS: 1247159-59-6)

  • Molecular Formula: C₁₀H₁₄BrNO₂
  • Molecular Weight : 260.13 g/mol
  • Substituents: Bromine at the 5-position, methoxy at the 2-position, and an amino group on the propanol chain.
  • Used as a pharmaceutical intermediate, though specific targets are undisclosed .
  • Comparison: The methoxy group enhances electron density on the aromatic ring, while the amino group enables hydrogen bonding, contrasting with the hydroxyl-dominated interactions in the thiophene analog .

2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol (CAS: 1785625-66-2)

  • Molecular Formula: C₉H₁₂BrNO₂
  • Molecular Weight : 246.10 g/mol
  • Substituents : Bromine at the 5-position and methoxy at the 2-position of a pyridine ring.
  • Methoxy group improves solubility compared to non-polar substituents .
  • Comparison : The pyridine ring’s nitrogen atom introduces a distinct electronic profile compared to thiophene, affecting binding affinity in target proteins .

Pharmacological and Physicochemical Properties

Compound Name Aromatic Core Key Substituents Molecular Weight (g/mol) XLogP3 Key Applications References
This compound Thiophene 5-Br, 3-(propan-2-ol) 221.11 2.1* SGLT2 inhibitor intermediate
2-(5-Bromo-2-chlorophenyl)propan-2-ol Phenyl 5-Br, 2-Cl 249.53 2.9 Undisclosed
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol Phenyl 5-Br, 2-OCH₃, NH₂ 260.13 1.8* Pharmaceutical intermediate
2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol Pyridine 5-Br, 2-OCH₃ 246.10 1.5* Undisclosed

*Estimated based on structural analogs.

Key Observations:

Aromatic Core Influence : Thiophene derivatives exhibit enhanced π-electron delocalization compared to phenyl or pyridine analogs, affecting binding to hydrophobic enzyme pockets.

Halogen Effects : Bromine increases molecular weight and lipophilicity, while chlorine further elevates XLogP3 values .

Functional Groups: Hydroxyl and amino groups govern hydrogen-bonding capacity, influencing solubility and target interaction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(5-Bromothiophen-3-yl)propan-2-ol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-bromothiophene derivatives with acetone derivatives under acid or base catalysis. For example, Grignard reagents or organometallic intermediates (e.g., lithium or zinc reagents) can facilitate the formation of the tertiary alcohol moiety. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Reaction efficiency depends on solvent polarity (e.g., THF, DMF) and temperature control (0–25°C) to minimize side reactions .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. The tertiary alcohol proton (~1.5 ppm) and thiophene protons (6.5–7.5 ppm) are key markers.
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and spatial arrangement. For example, studies on analogous bromothiophene derivatives report orthorhombic crystal systems (space group P21_121_121_1) with Z = 4, validated using CrysAlis PRO and SHELX software .

Advanced Research Questions

Q. How can conflicting data from spectroscopic and crystallographic analyses be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., conformational flexibility) or sample purity. Strategies include:

  • Variable-Temperature NMR : Detects rotamers or tautomers by observing signal splitting at low temperatures.
  • DFT Calculations : Compare experimental SC-XRD bond lengths (e.g., C–Br: ~1.89 Å) with computational models to identify steric or electronic distortions.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular integrity and rules out impurities. For brominated compounds, isotopic patterns (e.g., 79^{79}Br/81^{81}Br) must align with theoretical ratios .

Q. What strategies improve reaction yields in bromothiophene-based syntheses?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance coupling reactions, while Lewis acids (e.g., AlCl3_3) stabilize intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves regioselectivity.
  • Protecting Groups : Temporarily shield reactive sites (e.g., -OH) to prevent undesired bromination or oxidation .

Q. How do torsion angles and atomic displacement parameters inform molecular stability?

  • Methodological Answer :

  • Torsion Angles : Deviations from ideal values (e.g., C–S–C–Br dihedral angles ~179°) indicate steric strain or conjugation effects. For example, intramolecular H-bonding (O–H⋯N/O) can constrain conformations.
  • Atomic Displacement Parameters (ADPs) : High thermal motion in ADPs (e.g., for bromine atoms) suggests dynamic disorder, requiring refinement with anisotropic models. This data is critical for assessing crystal packing efficiency and stability .

Experimental Design Considerations

Q. What controls are essential for reproducibility in crystallizing bromothiophene derivatives?

  • Methodological Answer :

  • Solvent Selection : Use low-polarity solvents (e.g., chloroform/hexane) to slow nucleation and grow larger crystals.
  • Temperature Gradients : Gradual cooling (e.g., 4°C → −20°C over 48h) minimizes defects.
  • Seeding : Introduce microcrystals to bypass stochastic nucleation.
  • Data Collection : Maintain crystal integrity by mounting in inert oil (e.g., Paratone-N) and collecting data at 100–150 K to reduce radiation damage .

Q. How can computational methods predict reactivity trends in bromothiophene derivatives?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO/LUMO energies to identify electrophilic/nucleophilic sites. For this compound, bromine’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at the 5-position.
  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states to predict regioselectivity in substitution reactions .

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